N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
This compound features a 6-fluoro-substituted indole core linked via an ethyl group to an acetamide moiety, which is further connected to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The fluorination at the indole’s 6-position may enhance metabolic stability and target affinity, while the benzotriazinone moiety provides a planar, electron-deficient aromatic system capable of hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C19H16FN5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16FN5O2/c20-14-6-5-13-7-9-24(17(13)11-14)10-8-21-18(26)12-25-19(27)15-3-1-2-4-16(15)22-23-25/h1-7,9,11H,8,10,12H2,(H,21,26) |
InChI Key |
ZBFOPQPKVOMMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions
Synthesis of 6-fluoroindole: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Formation of the benzotriazine ring: This involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a carboxylic acid or its derivative.
Coupling of the two moieties: The final step involves the coupling of the 6-fluoroindole with the benzotriazine derivative through an ethyl linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The benzotriazine ring can be reduced to form dihydrobenzotriazine derivatives.
Substitution: Both the indole and benzotriazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of indoxyl derivatives.
Reduction: Formation of dihydrobenzotriazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by:
- Indole moiety : A bicyclic structure that is prevalent in many biologically active molecules.
- Benzotriazine ring : Known for its pharmacological activities, particularly in anticancer and antimicrobial applications.
The molecular formula is with a molecular weight of approximately 358.36 g/mol.
Anticancer Activity
Research indicates that compounds similar to N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibit promising anticancer properties. The benzotriazine moiety has been linked to the inhibition of tumor growth through:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
Case Study: In vitro Studies
In vitro studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways and suppression of cell proliferation markers.
Antimicrobial Properties
The indole structure is known for its antibacterial and antifungal properties. Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Efficacy Against Bacterial Strains
A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating that the compound exhibited significant inhibitory effects at low concentrations, indicating its potential as a therapeutic agent against resistant bacterial strains.
Neurological Applications
Recent investigations have explored the neuroprotective effects of indole derivatives. The compound may influence neurotransmitter systems and has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
Research involving animal models has shown that administration of this compound resulted in improved cognitive function and reduced neuroinflammation, suggesting its role as a neuroprotective agent.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits angiogenesis | Reduces viability in cancer cell lines |
| Antimicrobial | Inhibits bacterial growth | Effective against S. aureus and E. coli |
| Neurological | Modulates neurotransmitter systems | Improves cognitive function; reduces inflammation |
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins, while the benzotriazine ring can interact with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of DNA replication.
Comparison with Similar Compounds
Benzotriazinone-Containing Acetamides
- N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (Y040-2908): Shares the benzotriazinone core but substitutes the indolylethyl group with a 3-chloro-4-fluorophenyl group.
- Zelatriazinum (WHO List 91) : Features a (1S)-1-[4-(trifluoromethoxy)phenyl]ethyl group instead of the indolylethyl chain. The trifluoromethoxy group introduces strong electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but alter metabolic pathways .
Indole-Based Acetamides with Heterocyclic Moieties
- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105): Replaces the benzotriazinone with a 2-oxoacetamide group.
- 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones: Synthesized via nickel ferrite catalysis, these compounds retain the fluoroindole motif but incorporate oxazolone rings. The oxazolone’s electrophilic carbonyl may confer antioxidant activity, as seen in DPPH assays, whereas the benzotriazinone in the target compound could favor enzyme inhibition .
Quinazolinone and Pyridazinone Derivatives
- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: A quinazolinone analog tested as an InhA inhibitor for tuberculosis. The quinazolinone core mimics benzotriazinone’s hydrogen-bonding capacity but introduces a chloro-methyl substitution, which may alter steric interactions in enzyme binding pockets .
- 2-(4-Oxo-1(6H)-pyridazinyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide: Closely related to the target compound but replaces benzotriazinone with a pyridazinone ring.
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity and Solubility: The 6-fluoroindole and benzotriazinone combination balances moderate lipophilicity (logP ~2.5–3.0 predicted) with aqueous solubility, contrasting with highly lipophilic analogs like Y040-2908 (logP ~3.5) .
- Target Selectivity: Benzotriazinones are associated with kinase and reductase inhibition, while quinazolinones (e.g., InhA inhibitors) and oxazolones (antioxidants) diverge in mechanism. The target compound’s benzotriazinone may favor interactions with ATP-binding pockets or DNA repair enzymes .
- Metabolic Stability: Fluorination at the indole’s 6-position likely reduces cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated indole derivatives .
Data Tables
Table 1. Structural and Physicochemical Comparison
*logP values estimated via bioinformatics tools (e.g., SwissADME).
Biological Activity
Chemical Structure and Properties
The structure of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is characterized by:
- Indole moiety : Contributes to the compound's interaction with biological targets.
- Benzotriazinone : Known for various pharmacological activities.
- Fluorine substitution : Enhances lipophilicity and may influence receptor binding.
Molecular Formula
The molecular formula of the compound is .
Anticancer Activity
Recent studies have reported that compounds containing indole and benzotriazine moieties exhibit significant anticancer properties. For instance, research has shown that this compound induces apoptosis in cancer cells through the following mechanisms:
- Inhibition of Bcl-2 : The compound has been shown to downregulate Bcl-2 expression, a protein that inhibits apoptosis in cancer cells. This action promotes programmed cell death in malignancies such as breast and lung cancer .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated:
- Broad-spectrum activity : Effective against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with multiple cellular pathways:
- DNA Intercalation : The benzotriazine component may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial effects of the compound, it was found to inhibit the growth of antibiotic-resistant strains of Staphylococcus aureus. The study concluded that the compound could serve as a template for developing new antimicrobial agents to combat resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
